N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanamide
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Overview
Description
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE is an organosulfur heterocyclic compound It is characterized by the presence of a cyano group and a tetrahydrocycloheptathiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE typically involves the reaction of a suitable precursor with a cyano group and a tetrahydrocycloheptathiophene ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, amides, and thioamides .
Scientific Research Applications
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE include:
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,4-bisnitrobenzamide .
Uniqueness
The uniqueness of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)HEXANAMIDE lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a cyano group and a tetrahydrocycloheptathiophene ring system makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanamide |
InChI |
InChI=1S/C16H22N2OS/c1-2-3-5-10-15(19)18-16-13(11-17)12-8-6-4-7-9-14(12)20-16/h2-10H2,1H3,(H,18,19) |
InChI Key |
WFLXQAMQWWTSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Origin of Product |
United States |
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